molecular formula C8H16O2 B3432493 Octanoic acid CAS No. 287111-06-2

Octanoic acid

Cat. No.: B3432493
CAS No.: 287111-06-2
M. Wt: 144.21 g/mol
InChI Key: WWZKQHOCKIZLMA-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Octanoic acid interacts with its targets to influence metabolic processes. It is thought to suppress appetite and aid weight loss . It also shows promise in combating harmful bacteria and yeast, such as Candida albicans . Furthermore, it has been suggested that this compound may interfere with the energy metabolism, lifespan, and signaling of certain organisms .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the β-oxidation pathway , which is crucial for the breakdown of fatty acids . It also impacts the ketoacid pathway and fatty acid biosynthesis . These pathways are essential for energy production and the synthesis of various biomolecules.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly metabolized, with this compound identified as the product of this metabolism . The half-life of this compound is approximately 87.6 minutes . The exposure (Area Under the Curve, AUC) of this compound increases linearly with the dose .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to have potential functions against oxidative stress, apoptosis, inflammation, and it has the ability to stabilize mitochondria . It is also considered a medium-chain triglyceride (MCT) and has been used to induce ketosis in epileptic patients to reduce the frequency and severity of seizures .

Action Environment

The action of this compound can be influenced by environmental factors. It is readily biodegradable and its presence in the environment can be broken down by microbial action . Direct disposal of this compound into the environment can cause harm to aquatic life and therefore must be avoided . In terms of its stability, this compound is a weak acid in terms of its dissociation in water, but it is a stronger acid than acetic acid . It freezes at 16.7°C and boils at 239.7°C .

Biochemical Analysis

Biochemical Properties

Octanoic acid has a characteristic strong, unpleasant odor and is a weak acid in terms of its dissociation in water, but it is a stronger acid than acetic acid . It is found naturally in the milk of various mammals, and it is a minor component of coconut oil and palm kernel oil . This compound serves a variety of roles in the industrial sector. It is used in the production of esters that are incorporated in perfumes and dyes .

Cellular Effects

This compound has been shown to have beneficial effects on brain cells in several neurological disorders . The protective effects of this compound have been proposed to be driven by hepatic production of ketone bodies . In addition, this compound has been shown to significantly improve sperm quality, testicular histopathology, and blood-testis barrier integrity, which were damaged by busulfan .

Molecular Mechanism

This compound is metabolized in the body through β-oxidation, a process that breaks down fatty acids to produce energy . This process occurs primarily in the mitochondria of cells. During β-oxidation, this compound is broken down into two-carbon units that form acetyl-CoA, which can then enter the citric acid cycle to produce energy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to suppress tremor in a time-dependent manner in a mouse model of essential tremor . The temporal profile of this compound plasma concentrations closely matched the clinical tremor reduction measured using objective spirography .

Dosage Effects in Animal Models

In animal models, the protective effect of this compound on reproduction was tested in a mouse model of spermatogenic disorder induced by busulfan at a dose of 30 mg/kg body weight . The mice were administered varying amounts of this compound, specifically at doses of 32, 64, 128, and 256 mg/kg body weight . After evaluating sperm parameters, the most effective dose was determined to be 32 mg/kg body weight .

Metabolic Pathways

This compound is involved in the metabolic pathway of β-oxidation, where it is broken down into acetyl-CoA . Acetyl-CoA can then enter the citric acid cycle, a key metabolic pathway that produces energy in the form of ATP .

Subcellular Localization

Given that this compound is metabolized through β-oxidation, which occurs in the mitochondria, it is likely that this compound is localized to the mitochondria within cells .

Comparison with Similar Compounds

    Hexanoic Acid: A six-carbon fatty acid with similar properties but shorter chain length.

    Decanoic Acid: A ten-carbon fatty acid with similar properties but longer chain length.

    Lauric Acid: A twelve-carbon fatty acid with more pronounced antimicrobial properties.

Uniqueness:

Properties

IUPAC Name

octanoic acid
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InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)
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InChI Key

WWZKQHOCKIZLMA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)O
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Molecular Formula

C8H16O2
Record name OCTANOIC ACID
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Related CAS

15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt)
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DSSTOX Substance ID

DTXSID3021645
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Molecular Weight

144.21 g/mol
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Physical Description

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour
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Boiling Point

463.5 °F at 760 mmHg (NTP, 1992), 239 °C
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Flash Point

230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F.
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents
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Density

0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91
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Vapor Pressure

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C
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Mechanism of Action

Mitochondrial uncoupling is often invoked as a mechanism underlying cellular dysfunction; however, it has not been possible to study this phenomenon directly in intact cells and tissues. In this paper ... direct evaluation of mitochondrial uncoupling in the intact myocardium using (31)P NMR magnetization transfer techniques /are reported/. Langendorff perfused rat hearts were exposed to either a known uncoupler, 2,4-dinitrophenol, or a potential uncoupler, octanoate. Both 2,4-dinitrophenol and octanoate decreased mechanical function as measured by the rate pressure product and caused an increase in the oxygen consumption rate; with 2,4-dinitrophenol this increase in oxygen consumption rate was dose-dependent. The ATP synthesis rate measured by (31)P NMR, however, was not elevated commensurately with oxygen consumption rate; instead, the P/O ratio declined. In contrast, the linear relationship between the ATP synthesis rate and rate pressure product was not altered by the uncoupling agents. These data demonstrate that 1) (31)P NMR magnetization transfer can be utilized to measure uncoupling of oxidative phosphorylation in intact organs, 2) octanoate does not induce excess ATP utilization in the intact heart, and 3) high levels of octanoate induce mitochondrial uncoupling in the intact myocardium; and this may, in part, be the cause of the toxic effects associated with fatty acid exposure. /Octanoate/, It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...
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Impurities

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone)
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Color/Form

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid

CAS No.

124-07-2
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Record name Caprylic acid
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Melting Point

61 to 62 °F (NTP, 1992), 16.5 °C
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Record name Caprylic acid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caprylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Next, 80 g of the triglycerides containing 40 wt % arachidonic acid (TGA40S) obtained in Example 1, 160 g of caprylic acid, 12 g of the aforementioned immobilized lipase and 4.8 ml of water were reacted for 48 hours at 30° C. while stirring (130 rpm). Upon completion of the reaction, the reaction solution was removed to obtain the activated immobilized enzyme.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Octanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.